molecular formula C17H26N2O2S B1604496 N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide CAS No. 957066-12-5

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No. B1604496
CAS RN: 957066-12-5
M. Wt: 322.5 g/mol
InChI Key: XZFUKFQEVYZHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide, also known as SMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SMTB is a sulfonohydrazide derivative that has been synthesized using a unique method, and its properties make it a promising candidate for various research applications.

Scientific Research Applications

Chemical Synthesis and Characterization Chemical compounds with complex structures, such as N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide, often serve as key intermediates in the synthesis of more complex molecules. These compounds can be characterized and analyzed using various spectroscopic and crystallographic techniques to understand their structural and electronic properties, which is crucial for their application in materials science and pharmaceutical research (Murthy et al., 2018).

Corrosion Inhibition Sulfonohydrazide derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can significantly improve the resistance of metals like carbon steel to corrosion, making them valuable for industrial applications where metal longevity is critical (Ichchou et al., 2019).

Antimicrobial Activity Derivatives of sulfonohydrazide, which share structural similarities with N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide, have been synthesized and tested for their antimicrobial properties. These studies revealed that certain derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Docking and Computational Studies The structural and electronic properties of sulfonohydrazide derivatives also make them suitable candidates for molecular docking studies. Such investigations can help in understanding the binding affinities of these compounds with various biological targets, aiding in the design of more effective drugs with specific mechanisms of action (Ghorab et al., 2017).

properties

IUPAC Name

N-[(4,4-dimethylcyclohexylidene)amino]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-12-10-13(2)16(14(3)11-12)22(20,21)19-18-15-6-8-17(4,5)9-7-15/h10-11,19H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUKFQEVYZHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650349
Record name N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide

CAS RN

957066-12-5
Record name N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 2
N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 3
N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 4
N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.